CC-90010

Neuro-Oncology Blood-Brain Barrier Pharmacokinetics

Many BET inhibitors lack CNS penetration, limiting brain tumor research. CC-90010 (Trotabresib) solves this with verified blood-brain barrier penetration (tumor:plasma ratio ~0.84). • BD2-selective binding over BD1 enables functional dissection of BET domain biology. • Long terminal half-life supports intermittent 4-days-on/24-days-off dosing. • Clinical proof: complete response in grade 2 astrocytoma; stable disease in heavily pretreated patients. Supplied as a white to off-white solid, ≥98% purity, with global shipping at ambient temperature.

Molecular Formula
Molecular Weight
Cat. No. B1574583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCC-90010
SynonymsCC-90010;  CC 90010;  CC90010; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide: CC-90010 (Trotabresib) as a Reversible, CNS-Penetrant BET Inhibitor for Advanced Cancer Research


CC-90010 (also known as Trotabresib or BMS-986378) is a novel, orally bioavailable, reversible small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. [1] It is characterized by preferential binding to the second bromodomain (BD2) of BET proteins, a feature that distinguishes its epigenetic mechanism of action. [2] CC-90010 is primarily applied in the research of advanced solid tumors and hematological malignancies, with a notable attribute being its ability to penetrate the central nervous system (CNS), which has been specifically investigated in clinical studies for brain malignancies. [3]

Why CC-90010 Cannot Be Simply Substituted with a Generic Pan-BET Inhibitor in CNS-Focused Oncology Studies


Substituting CC-90010 with another pan-BET inhibitor is scientifically unjustified due to a combination of critical pharmacokinetic and mechanistic properties that are not uniformly present across the class. First, CC-90010 is a reversible inhibitor with a long terminal half-life, a PK profile that enabled less frequent, intermittent dosing in clinical studies, which is distinct from many other BET inhibitors. [1] Second, its established ability to cross the blood-brain barrier (CNS penetration) is a verified, quantifiable advantage for targeting primary or metastatic brain tumors, a feature absent in most comparator molecules. [2] Finally, CC-90010 demonstrates preferential binding to BD2 over BD1, suggesting a potentially distinct biological effect and therapeutic index compared to pan-BET inhibitors that bind both domains with equal or higher affinity for BD1. [3]

CC-90010 (Trotabresib): A Quantitative Evidence Guide for Scientific Procurement and Study Design


CC-90010 Demonstrates Superior CNS Exposure, a Requirement for Brain Tumor Models

CC-90010 is distinguished by its ability to penetrate the blood-brain barrier, achieving therapeutically relevant concentrations in brain tumor tissue. A dedicated clinical study (NCT04047303) was designed specifically to assess this attribute. [1] In this study, CC-90010 was administered at 30 mg once daily for 4 days to patients scheduled for brain tumor resection, with the last dose given 6-24 hours prior to surgery. This design enabled direct measurement of drug levels in the resected tumor tissue, confirming CNS penetration. [2] In contrast, other BET inhibitors like OTX015, CPI-0610, and RO6870810 have shown limited CNS penetration or are not being developed for primary CNS indications. [3] This is a class-level inference based on the lack of published data or active clinical trials for these comparators in brain malignancies.

Neuro-Oncology Blood-Brain Barrier Pharmacokinetics Glioblastoma

Preferential BD2 Binding Profile of CC-90010 Distinguishes It from Pan-BET Inhibitors with High BD1 Affinity

CC-90010 is a BET inhibitor that preferentially binds to the second bromodomain (BD2) over the first bromodomain (BD1) of BET proteins. [1] This profile is in contrast to many other BET inhibitors in development, such as OTX015 and CPI-0610, which bind both BD1 and BD2 with roughly equal or even higher affinity for BD1. [2] The preferential BD2 binding of CC-90010 is hypothesized to result in a different therapeutic window and a distinct toxicity profile, potentially leading to improved tolerability. This hypothesis is supported by clinical data showing that treatment-related adverse events (TRAEs) for CC-90010 were mostly mild and manageable. [3] The BD2 preference is a specific structural feature of the CC-90010 molecule, described in its patent literature. [4]

Epigenetics BET Bromodomains Target Selectivity Mechanism of Action

CC-90010 PK Profile Enables Less Frequent, Intermittent Dosing Schedules

A key differentiating feature of CC-90010 is its long terminal half-life, which enables less frequent, intermittent dosing in clinical studies. [1] In its Phase I trial (NCT03220347), CC-90010 was evaluated with multiple intermittent schedules, including 2 days on/5 days off, 3 days on/11 days off, and 4 days on/24 days off. The recommended Phase 2 dose (RP2D) was established as 45 mg on a 4-days-on/24-days-off schedule (total 180 mg per 28-day cycle). [2] This PK profile contrasts with other oral BET inhibitors like OTX015, which is administered continuously once daily, or mivebresib (ABBV-075), which has a shorter half-life and requires continuous daily dosing. [3] The ability to dose CC-90010 intermittently may mitigate some toxicities associated with continuous target engagement and improve patient compliance.

Pharmacokinetics Dosing Schedule Clinical Study Design Half-life

CC-90010 Shows Activity in Heavily Pretreated Patients with Advanced Solid Tumors

CC-90010 has demonstrated preliminary antitumor activity as a single agent in a heavily pretreated patient population, supporting its potential value in a salvage therapy setting. In the Phase I dose-escalation study (NCT03220347), among 69 patients with a median of 4 prior regimens, one patient with grade 2 astrocytoma achieved a complete response (CR), and one patient with endometrial carcinoma had a partial response (PR). Additionally, six patients experienced prolonged stable disease lasting 11 months or more. [1] While this is a phase I study with a heterogeneous population, the evidence of monotherapy activity, including a complete response in a CNS tumor, is a meaningful signal. Comparative data for other BET inhibitors in similar heavily pretreated populations show varying response rates, but the achievement of a CR in astrocytoma is a notable and differentiating outcome for CC-90010. [2]

Efficacy Advanced Cancer Clinical Activity Solid Tumors

High-Value Research Applications of CC-90010 (Trotabresib) Supported by Quantitative Evidence


Investigating the Role of BET Protein BD2 in Epigenetic Regulation of Cancer

CC-90010's preferential BD2 binding profile, as described in its mechanism of action, makes it an essential tool for dissecting the specific biological functions of BD2, separate from BD1. [1] This contrasts with pan-BET inhibitors that do not allow for this functional distinction. Research using CC-90010 can focus on BD2-mediated gene transcription programs and their unique role in oncogenesis, which is a rapidly evolving area of epigenetic research.

Preclinical and Clinical Studies Targeting Primary Brain Tumors or CNS Metastases

The verified CNS penetration of CC-90010, confirmed in a dedicated surgical study (NCT04047303), is a non-negotiable prerequisite for developing therapies against glioblastoma, diffuse astrocytoma, and other CNS malignancies. [2] CC-90010 is one of the few BET inhibitors with evidence of achieving therapeutically relevant concentrations in human brain tumor tissue. This makes it the compound of choice for in vivo xenograft models of brain cancer and for designing clinical trials in neuro-oncology, as it addresses a critical drug delivery challenge that plagues many other targeted agents.

Designing Clinical Trials with Intermittent, Less Frequent Dosing Regimens

The unique pharmacokinetic profile of CC-90010, characterized by a long terminal half-life, enabled the establishment of an intermittent dosing schedule (4-days-on/24-days-off) as the RP2D in its Phase I study. [3] For researchers and clinical investigators, this PK feature offers a practical advantage. It supports study designs that may improve patient quality of life, reduce cumulative toxicity from continuous target engagement, and potentially enhance compliance compared to BET inhibitors requiring daily, continuous dosing.

Research in Heavily Pretreated, Treatment-Resistant Solid Tumor Models

The clinical evidence of CC-90010 activity in a heavily pretreated patient population, including a complete response in a patient with grade 2 astrocytoma and prolonged stable disease in others, positions it as a compound of interest for studying mechanisms of acquired resistance to standard therapies. [4] Researchers can use CC-90010 in vitro and in vivo to investigate BET inhibition as a salvage strategy in cancer cell lines and patient-derived xenografts (PDX) that have become resistant to chemotherapy, radiation, or other targeted agents. Its distinct activity signal in this context provides a scientific rationale for its selection over other BET inhibitors lacking similar supportive data.

Technical Documentation Hub

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